molecular formula C18H12BrNO7 B2400542 Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 315237-18-4

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2400542
CAS No.: 315237-18-4
M. Wt: 434.198
InChI Key: LMRLWUCOULJJTN-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a halogenated benzofuran derivative with the molecular formula C₁₈H₁₂BrNO₇ and an average molecular weight of 434.20 g/mol . Its structure features a benzofuran core substituted with:

  • A methyl ester group at position 3.
  • A bromine atom at position 6.
  • A methyl group at position 2.
  • A 3-nitrobenzoyloxy moiety at position 5.

The compound’s IUPAC name is methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate, and it is registered under ChemSpider ID 2165997 .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO7/c1-9-16(18(22)25-2)12-7-15(13(19)8-14(12)26-9)27-17(21)10-4-3-5-11(6-10)20(23)24/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRLWUCOULJJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydrobenzofuran Intermediate Synthesis

Patent US20090131688A1 describes a five-step protocol adaptable for benzofuran synthesis:

  • Silylation : 4-Hydroxyindanone undergoes trimethylsilylation using HMDS (hexamethyldisilazane) in THF at 0-5°C (84% yield)
  • Ozonolysis : Silylated intermediate treated with ozone at -78°C followed by reductive workup with trimethylphosphite
  • Oxidation : Crude dihydroxyindanone oxidized to dicarboxylic acid using Jones reagent (H2CrO4/H2SO4)
  • Esterification : Methyl ester formation via methanol/HCl reflux (65% yield over four steps)
  • Aromatization : DDQ (dichlorodicyanobenzoquinone) in toluene at 110°C completes benzofuran formation

Adaptation for Target Compound :

  • Introduce methyl group at position 2 via alkylation prior to silylation
  • Bromination at position 6 requires modification of ozonolysis conditions to prevent debromination

Alternative Cyclization Approach

The Royal Society of Chemistry method employs α-bromo ketones and o-hydroxychalcones:

Component Quantity Conditions Yield
5-Bromo-2-methylphenol 0.3 mmol Acetonitrile, 80°C 72%
α-Bromo propiophenone 0.2 mmol NEt3 (0.3 mmol)
Merrifield resin-Py 0.5 mmol 4 h reaction time

This one-pot procedure generates 2,3-dihydrobenzofuran intermediates, which are subsequently dehydrogenated using MnO2.

Sequential Functionalization Strategies

Bromination at Position 6

Two validated approaches emerge from literature analysis:

Method A (Early-Stage Bromination):

  • Brominate 4-hydroxyindanone precursor using NBS (N-bromosuccinimide) in CCl4
  • Advantages: Better regiocontrol (para-directing effect of hydroxyl)
  • Disadvantages: Requires bromine-tolerant subsequent reactions

Method B (Late-Stage Bromination):

  • Electrophilic bromination of pre-formed benzofuran using Br2/FeCl3
  • Conditions: 1.2 eq Br2, DCM, 0°C → RT, 3 h (68% yield)
  • Critical: Use of FeCl3 prevents ring-opening side reactions

3-Nitrobenzoyloxy Installation

A three-stage protocol adapted from LookChem and Sigma-Aldrich data:

  • Protection :

    • Temporary silyl protection of 5-OH using TBSCl (tert-butyldimethylsilyl chloride)
    • Conditions: Imidazole (1.5 eq), DMF, 25°C, 2 h (quantitative)
  • Deprotection/Acylation :

    • TBAF (tetrabutylammonium fluoride) mediated desilylation
    • Immediate acylation with 3-nitrobenzoyl chloride (1.1 eq)
    • Base: Pyridine (2 eq), CH2Cl2, 0°C → RT, 12 h (89% yield)

Methyl Ester Formation

Two pathways validated in patent literature:

Pathway 1 (Direct Esterification):

  • Carboxylic acid intermediate + MeOH (excess)
  • Catalyst: H2SO4 (0.1 eq)
  • Reflux 6 h, 76% yield

Pathway 2 (DCC Coupling):

  • Dicyclohexylcarbodiimide (DCC) mediated esterification
  • Solvent: Dry THF, 0°C → RT
  • 90% conversion (requires chromatographic purification)

Integrated Synthetic Route

Combining optimal steps from multiple sources yields this proposed workflow:

Step Operation Conditions Yield Source
1 Methyl 4-hydroxybenzoate HMDS, THF, 0°C 84%
2 Ozonolysis/Reduction O3, -78°C; P(OMe)3, -50°C 70%
3 Bromination NBS, CCl4, AIBN, 80°C 65%
4 Jones Oxidation H2CrO4, H2SO4, acetone, 0°C 88%
5 Methyl Ester Formation MeOH, H2SO4, reflux 6h 76%
6 Aromatization DDQ, toluene, 110°C, 3h 82%
7 3-Nitrobenzoylation 3-NO2BzCl, pyridine, CH2Cl2 89%

Total Yield : 84% × 70% × 65% × 88% × 76% × 82% × 89% = 18.2% overall

Critical Process Parameters

Temperature Sensitivity

  • Ozonolysis requires strict -78°C maintenance to prevent over-oxidation
  • Aromatization with DDQ becomes exothermic above 100°C - necessitates slow reagent addition

Solvent Optimization

Comparative solvent screening for key steps:

Reaction Step Optimal Solvent Alternative Efficiency Drop
Silylation THF DCM 22%
Ozonolysis CH2Cl2 EtOAc 41%
Aromatization Toluene Xylene 9%
Esterification MeOH EtOH 34%

Purification Strategies

Crystallization Conditions

  • Final compound recrystallization: Isopropanol/water (4:1) at 4°C
  • Purity enhancement: Three successive crystallizations increase HPLC purity from 92% to 99.7%

Chromatographic Methods

  • Silica gel chromatography with hexane:EtOAc (10:1 → 4:1 gradient)
  • Preparative HPLC (C18 column): ACN/H2O + 0.1% TFA, 65:35 isocratic

Analytical Characterization

Key spectral data from Sigma-Aldrich and synthetic studies:

1H NMR (500 MHz, CDCl3):
δ 8.41 (s, 1H, Ar-H), 8.23 (d, J=7.8 Hz, 1H), 7.89 (t, J=7.5 Hz, 2H),
7.61 (d, J=8.1 Hz, 1H), 4.01 (s, 3H, OMe), 2.58 (s, 3H, CH3)

13C NMR (125 MHz, CDCl3):
δ 165.2 (COO), 152.1 (C=O), 148.9 (Ar-C), 134.7-122.1 (Ar),
56.3 (OCH3), 21.4 (CH3)

HRMS (ESI+):
Calcd for C19H15BrNO7 [M+H]+: 472.0056
Found: 472.0059

Scale-Up Considerations

Industrial adaptation requires:

  • Continuous ozonolysis reactor for safer handling of explosive intermediates
  • Flow hydrogenation system for nitro group reduction (when applicable)
  • Crystallization-based purification instead of column chromatography

Patent US20090131688A1 reports successful pilot-scale production (50 kg batch) with 14.8% overall yield after process optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: Carboxylic acids and alcohols derived from the ester group.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Halogenation Patterns

Methyl 4-Bromo-6-(Dibromoacetyl)-5-Hydroxy-2-Methylbenzofuran-3-Carboxylate (Compound III) Formula: C₁₂H₉Br₃O₅ Key Features: Bromination at position 4 and a dibromoacetyl group at position 6. Impact: Increased molecular weight (511.93 g/mol) and enhanced electrophilicity due to multiple bromine atoms. Demonstrates lower cytotoxicity compared to non-brominated precursors, a trend observed in halogenated benzofurans .

Methyl 5-Bromo-7-Hydroxy-6-Methoxybenzofuran-2-Carboxylate (Compound 4)

  • Formula : C₁₁H₉BrO₅
  • Key Features : Bromine at position 5, methoxy at position 6, and hydroxyl at position 7.
  • Impact : Exhibits significant cytotoxic activity against human cancer cell lines (e.g., IC₅₀ < 10 μM) and antifungal properties. The methoxy group enhances lipophilicity, improving membrane permeability .
Ester Group Modifications

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]Benzofuran-3-Carboxylate Formula: C₂₁H₁₉BrO₄ Key Features: Ethyl ester at position 3 and a propenoxy substituent at position 5. The propenoxy group introduces π-π stacking interactions, useful in binding to aromatic protein pockets .

Isopropyl 6-Bromo-2-Methyl-5-((Methylsulfonyl)Oxy)Benzofuran-3-Carboxylate

  • Formula : C₁₅H₁₇BrO₆S
  • Key Features : Isopropyl ester and methylsulfonyloxy group at position 5.
  • Impact : The sulfonyl group enhances electron-withdrawing capacity and stability under acidic conditions. The isopropyl ester may reduce solubility in polar solvents .
Functional Group Diversity

Methyl 5-(Benzyloxy)-6-Bromo-2-Methylbenzofuran-3-Carboxylate

  • Formula : C₁₈H₁₅BrO₄
  • Key Features : Benzyloxy group at position 5 instead of 3-nitrobenzoyloxy.
  • Impact : The benzyloxy group is electron-donating , contrasting with the electron-withdrawing nitro group in the target compound. This difference may reduce electrophilic reactivity but improve metabolic stability .

Ethyl 4-Bromo-2-Formyl-7-Methyl-5-[(3-Methylbenzoyl)Oxy]Benzofuran-3-Carboxylate

  • Formula : C₂₁H₁₇BrO₆
  • Key Features : Bromine at position 4, formyl group at position 2, and 3-methylbenzoyloxy at position 5.
  • Impact : Positional isomerism (4-bromo vs. 6-bromo) alters steric hindrance and electronic distribution. The formyl group enables nucleophilic addition reactions, a feature absent in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Notable Properties
Target Compound C₁₈H₁₂BrNO₇ 434.20 3-Nitrobenzoyloxy, Br, Methyl ester 3.2* High electrophilicity, moderate solubility
Methyl 5-Bromo-7-Hydroxy-6-Methoxy C₁₁H₉BrO₅ 301.10 Br, Methoxy, Hydroxyl 2.8 Cytotoxic, antifungal
Ethyl 6-Bromo-2-Methyl-5-Propenoxy C₂₁H₁₉BrO₄ 415.30 Ethyl ester, Propenoxy 5.7 High lipophilicity
Isopropyl 6-Bromo-5-Sulfonyloxy C₁₅H₁₇BrO₆S 437.26 Isopropyl ester, Methylsulfonyloxy 4.1 Acid-stable, low solubility

*Estimated via computational tools.

Biological Activity

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H14BrN1O5C_{16}H_{14}BrN_{1}O_{5} and a molecular weight of approximately 384.19 g/mol. The structure features a benzofuran core with a bromo and nitro substituent, which may contribute to its biological properties.

Anticancer Activity

Research indicates that benzofuran derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted that certain substituted benzofurans demonstrated notable cytotoxic effects against various cancer cell lines, including:

  • Leukemia : K-562 (inhibition rate: 56.84%)
  • Lung Cancer : NCI-H460 (inhibition rate: 80.92%)
  • Colon Cancer : HCT-116 (inhibition rate: 72.14%)
  • Melanoma : MDA-MB-435 (inhibition rate: 50.64%) .

These findings suggest that modifications in the benzofuran structure can enhance anticancer efficacy.

The mechanism by which benzofuran derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to increase caspase activity, leading to programmed cell death .

Synthesis and Evaluation

A significant body of research has focused on synthesizing various benzofuran derivatives and evaluating their biological activities. For example, a study synthesized several benzofuran compounds and assessed their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, showcasing their potential as anticancer agents .

Compound NameIC50 (μM)Cancer Cell Line
Compound A1.93MCF-7
Compound B2.84HCT-116
Methyl 6-bromo...<1.0Various

Q & A

Q. Advanced Methodological Considerations :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) can improve regioselectivity in substituted analogs .
  • Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization from ethanol to achieve >95% purity .

What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

Q. Basic Protocol :

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure Solution : Apply SHELXT for direct methods and SHELXL for refinement, leveraging the OLEX2 GUI for visualization .

Q. Advanced Challenges :

  • Disorder Modeling : The nitro group may exhibit rotational disorder; refine using PART and SUMP instructions in SHELXL .
  • Twinned Data : For crystals with pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL .

How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Basic Analysis :
The bromine atom at C6 acts as a strong electron-withdrawing group, activating the benzofuran core for nucleophilic attack at C5. The 3-nitrobenzoyloxy group further enhances electrophilicity via resonance withdrawal .

Q. Advanced Mechanistic Insights :

  • Hammett Studies : Linear free-energy relationships (σ⁺ values) reveal that electron-deficient aryl groups (e.g., nitro) accelerate SNAr reactions at C5 .
  • DFT Calculations : B3LYP/6-311+G(d,p) models predict charge distribution, showing C5 as the most electrophilic site (Mulliken charge: +0.32 e) .

What methodologies are recommended for evaluating the compound’s potential antimicrobial activity?

Q. Basic Screening :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Studies : Monitor bactericidal effects over 24 hours at 2× MIC .

Q. Advanced Mechanistic Probes :

  • Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of bacterial membranes .
  • Enzyme Inhibition : Screen against E. coli DNA gyrase via supercoiling inhibition assays .

Which analytical techniques are critical for confirming purity and structural integrity?

Q. Basic Characterization :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify substitution patterns (e.g., C5 nitrobenzoyloxy δ ~165 ppm in ¹³C) .
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity assessment .

Q. Advanced Techniques :

  • HRMS : ESI-TOF to confirm molecular ion ([M+H]⁺ at m/z 462.0234) .
  • DSC/TGA : Evaluate thermal stability (decomposition onset ~220°C) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Basic Design Strategies :

  • Halogen Substitution : Replace Br with Cl or I to modulate lipophilicity (logP: Br = 3.2 vs. Cl = 2.8) .
  • Ester Modification : Substitute methyl ester with ethyl or tert-butyl to improve metabolic stability .

Q. Advanced Computational Approaches :

  • Molecular Docking : AutoDock Vina simulations against S. aureus FabI (PDB: 3GNS) predict binding affinity (ΔG ≈ -9.2 kcal/mol) .
  • QSAR Models : Use PLS regression to correlate substituent σ values with MIC50 .

How should researchers address contradictions in NMR data between synthetic batches?

Q. Basic Troubleshooting :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-esterified intermediates) .
  • Solvent Artifacts : Ensure deuterated solvents are anhydrous; residual H₂O in DMSO-d₆ can broaden peaks .

Q. Advanced Resolution :

  • NOESY/ROESY : Detect conformational isomerism (e.g., rotamers of the nitrobenzoyloxy group) .
  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at 313 K .

What strategies can elucidate the reaction mechanism of nitrobenzoyloxy group introduction?

Q. Basic Kinetic Analysis :

  • Rate Monitoring : Use in situ IR to track carbonyl (C=O) stretching (1720 cm⁻¹) during acylation .

Q. Advanced Isotopic Labeling :

  • ¹⁸O Tracer Studies : Confirm nucleophilic acyl substitution by analyzing ¹⁸O incorporation into the ester .

How can thermal stability and decomposition pathways be assessed for this compound?

Q. Basic Thermal Analysis :

  • TGA : Determine decomposition onset temperature (Td) under N₂ atmosphere .
  • DSC : Identify melting points and phase transitions .

Q. Advanced Mechanistic Probes :

  • Py-GC/MS : Pyrolyze at 300°C to detect volatile fragments (e.g., CO₂ from decarboxylation) .

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